2-Bromobenzylamine hydrochloride

Quality Control Reproducibility Procurement Specification

Essential for DSP-4 synthesis—the ortho-bromo substitution is structurally mandatory for forming the active aziridinium species that depletes noradrenergic neurons. This halogenated benzylamine provides optimal reactivity for Suzuki-Miyaura cross-couplings and directed C–H activation; the ortho-bromo pattern imparts distinct steric and electronic properties that para-substituted or non-halogenated analogs cannot replicate. For 1,4-benzodiazepin-3-one scaffolds, only the ortho-bromo derivative enables CuI-catalyzed cascade cyclization. Procure this specific derivative—substitution with 2-chlorobenzylamine or unsubstituted benzylamine HCl will fail in these validated methodologies.

Molecular Formula C7H9BrClN
Molecular Weight 222.51 g/mol
CAS No. 5465-63-4
Cat. No. B1273009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzylamine hydrochloride
CAS5465-63-4
Molecular FormulaC7H9BrClN
Molecular Weight222.51 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)Br.Cl
InChIInChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H
InChIKeyMDEJOHXOXKDGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzylamine hydrochloride (CAS 5465-63-4): Procurement Baseline and In-Class Context


2-Bromobenzylamine hydrochloride is a halogenated primary benzylamine salt with a bromine substituent at the ortho position relative to the aminomethyl group [1]. It is employed as a building block and intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling and C–H activation methodologies [2]. The compound is commercially available as a crystalline solid with a melting point of 227–230°C and solubility in methanol at 25 mg/mL .

2-Bromobenzylamine hydrochloride: Why Generic In-Class Substitution Compromises Experimental Reproducibility


In-class substitution of benzylamine derivatives is not reliably interchangeable without quantitative validation. The ortho-bromo substitution pattern imparts distinct steric and electronic properties that affect both nucleophilic displacement and oxidative addition kinetics relative to para-substituted or non-halogenated analogs [1]. Substituting 2-bromobenzylamine hydrochloride with 2-chlorobenzylamine hydrochloride or unsubstituted benzylamine hydrochloride may result in markedly different reaction rates, selectivity outcomes, and catalyst compatibility—particularly in cross-coupling and directed C–H activation applications [2].

2-Bromobenzylamine hydrochloride: Quantitative Procurement Differentiation Evidence


Purity-Driven Reproducibility: ≥98.0% Titration Assay vs. Lower-Grade Material

Commercial sourcing of 2-bromobenzylamine hydrochloride at a purity specification of ≥98.0% as determined by titration (T) is essential for reproducible synthetic outcomes [1]. Lower-purity grades (e.g., 95% minimum specification) introduce variable impurity profiles that can poison palladium catalysts or yield irreproducible coupling efficiencies, making the higher-purity material a critical procurement requirement for applications where batch-to-batch consistency is paramount .

Quality Control Reproducibility Procurement Specification

Validated Intermediate for Selective Neurotoxin DSP-4 Synthesis

2-Bromobenzylamine hydrochloride serves as the direct synthetic precursor to N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4), a selective neurotoxin that targets noradrenergic neurons [1]. The DSP-4 derived from this precursor achieves >95% depletion of norepinephrine in rat frontal cortex and >99% depletion in hippocampus as measured by HPLC with electrochemical detection, establishing a clear functional threshold for neurochemical studies [2]. Alternative benzylamine derivatives lacking the ortho-bromo substitution pattern cannot yield DSP-4 or its bioactive aziridinium species and thus are functionally non-interchangeable for this established pharmacological application.

Chemical Biology Neuroscience Pharmacological Tool Compound

Suzuki-Miyaura Coupling: Optimized Yields with N-Tosyl Protected Derivative

N-Tosyl-2-bromobenzylamine (derived from 2-bromobenzylamine hydrochloride via tosyl protection) participates in Suzuki-Miyaura couplings with vinylboronic acids using catalyst-ligand-base pre-mixes under microwave excitation at 100°C, yielding corresponding 2-tosylaminomethyl-styrenes in generally excellent yields [1]. While direct head-to-head yield comparisons with 2-chloro or 2-iodo analogs under identical conditions are not available, the bromo substituent provides a well-established reactivity profile for oxidative addition with palladium catalysts that differs predictably from chloro (slower) and iodo (faster, less shelf-stable) derivatives [2].

Cross-Coupling Synthetic Methodology C-C Bond Formation

Ortho-Bromo Substitution Enables Directed ortho-Metalation for Deuterium Labeling

The ortho-bromo substituent of 2-bromobenzylamine enables directed ortho-metalation (DoM) chemistry for the regiospecific synthesis of [phenyl-2H4]-2-bromobenzylamine, a deuterium-labeled analog used for metabolic tracing and mechanistic studies [1]. This DoM strategy provides a short, regiospecific synthetic procedure that is not accessible with para-substituted or unsubstituted benzylamine derivatives, which lack the ortho-directing functionality .

Isotopic Labeling Mechanistic Studies DoM Chemistry

Physical Form and Solubility: Crystalline Hydrochloride Salt Advantages

2-Bromobenzylamine hydrochloride (CAS 5465-63-4) is supplied as a crystalline solid with a melting point of 227–230°C and methanol solubility of 25 mg/mL, whereas the free base form (2-bromobenzylamine, CAS 3959-05-5) is a liquid at 20°C with a boiling point of 118–119°C at 9 mmHg [1]. The hydrochloride salt offers improved handling characteristics (weighing accuracy, reduced volatility, enhanced shelf stability) relative to the free base liquid form, making it preferable for precise synthetic operations [2].

Formulation Handling Procurement

Cascade Coupling to 1,4-Benzodiazepin-3-ones: Scaffold-Specific Reactivity

2-Bromobenzylamines undergo CuI-catalyzed coupling with α-amino acids followed by condensative cyclization to yield 1,4-benzodiazepin-3-ones in moderate yields [1]. This cascade coupling-condensation process is specific to ortho-bromobenzylamine derivatives; para-bromo or unsubstituted benzylamine analogs do not produce the same benzodiazepinone scaffold under these conditions due to the geometric constraints imposed by ortho-substitution during the cyclization step [2].

Heterocyclic Synthesis Medicinal Chemistry Cascade Reactions

2-Bromobenzylamine hydrochloride: High-Value Research and Procurement Application Scenarios


Synthesis of DSP-4 for Noradrenergic Lesion Studies

Procurement of 2-bromobenzylamine hydrochloride is essential for laboratories synthesizing DSP-4 [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride], a validated tool compound for selective noradrenergic neuron depletion [1]. The ortho-bromo substitution pattern is structurally mandatory for DSP-4 formation; alternative benzylamine derivatives cannot yield the active aziridinium species. This application is particularly relevant for neuroscience research requiring >95% norepinephrine depletion in target brain regions [2].

Precursor to Deuterium-Labeled Tracers via Directed ortho-Metalation

Researchers requiring isotopically labeled benzylamine derivatives for metabolic tracing, mechanistic studies, or MS internal standards should procure the ortho-bromo derivative specifically, as the bromine substituent enables directed ortho-metalation (DoM) chemistry for regiospecific deuterium incorporation [1]. Unsubstituted or para-substituted benzylamines do not provide the requisite ortho-directing functionality for this labeling strategy.

Building Block for 1,4-Benzodiazepin-3-one Scaffold Synthesis

Medicinal chemistry programs targeting 1,4-benzodiazepin-3-one scaffolds should specifically source 2-bromobenzylamine hydrochloride (or its free base derivative) for CuI-catalyzed cascade coupling-condensation sequences with α-amino acids [1]. The ortho-bromo substitution pattern is geometrically required for the cyclization step; alternative substitution patterns yield different scaffolds or fail to cyclize efficiently.

Suzuki-Miyaura Coupling for Aminomethyl-Styrene Synthesis

Synthetic chemists performing Suzuki-Miyaura cross-couplings to prepare 2-aminomethyl-styrene derivatives should utilize N-tosyl-protected 2-bromobenzylamine, which has been validated under optimized microwave conditions with catalyst-ligand-base pre-mixes for excellent yields [1]. The bromo substituent provides an optimal balance between oxidative addition reactivity and bench stability compared to chloro (slower) or iodo (less stable) analogs.

Technical Documentation Hub

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